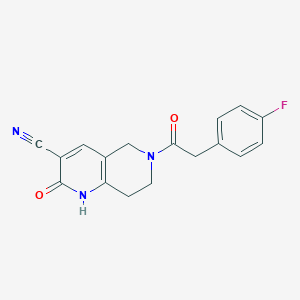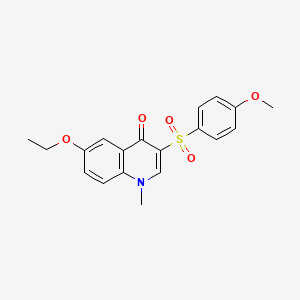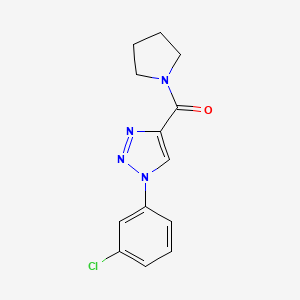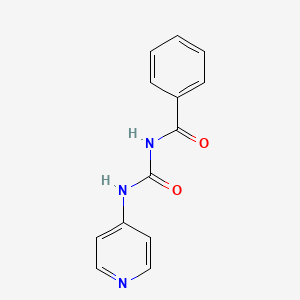
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as FMCP, is a synthetic compound that belongs to the pyrazole class of drugs. It is a potent and selective cannabinoid receptor type 1 (CB1) antagonist and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide exerts its effects by selectively blocking the CB1 receptor, which is primarily expressed in the central nervous system. CB1 receptors are involved in several physiological processes, including appetite regulation, pain perception, and memory formation. By blocking the CB1 receptor, 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide reduces the activity of the endocannabinoid system, which is involved in these processes.
Biochemical and physiological effects:
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects, including reducing food intake and body weight, reducing drug-seeking behavior, and reducing inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the CB1 receptor, which allows for more specific targeting of the endocannabinoid system. However, one limitation is that 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide can have off-target effects at high concentrations, which can complicate the interpretation of results.
Zukünftige Richtungen
For research on 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide include further studies on its potential therapeutic applications, including its effects on appetite regulation, addiction, and neurodegenerative diseases. Additionally, further studies are needed to explore the potential side effects of 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide and to optimize its dosing and administration. Finally, research is needed to develop more selective CB1 antagonists with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-fluorobenzonitrile with 2-methylcyclohexanone, followed by the reaction of the resulting product with propyl bromide and hydrazine hydrate. The final step involves the reaction of the intermediate with 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid chloride to obtain 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in several areas, including obesity, addiction, and neurodegenerative diseases. It has been shown to reduce food intake and body weight in animal models of obesity and has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c1-3-12-26-18-13-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-17-7-5-4-6-14(17)2/h8-11,13-14,17H,3-7,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBONLKBAYODFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2CCCCC2C)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)
![Methyl 6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2402910.png)

![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)



![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)
